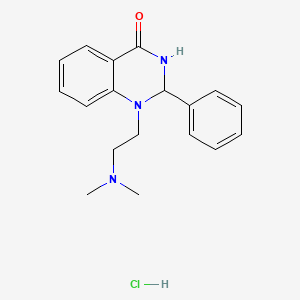

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride

Description

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is a synthetic organic compound featuring a quinazolinone core fused with a dihydro ring system. Its molecular formula is C₁₈H₂₁ClN₃O, with a molecular weight of approximately 338.83 g/mol. The structure includes a phenyl group at position 2, a dimethylaminoethyl side chain at position 1, and a hydrochloride salt for enhanced solubility.

Properties

CAS No. |

3528-71-0 |

|---|---|

Molecular Formula |

C18H22ClN3O |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C18H21N3O.ClH/c1-20(2)12-13-21-16-11-7-6-10-15(16)18(22)19-17(21)14-8-4-3-5-9-14;/h3-11,17H,12-13H2,1-2H3,(H,19,22);1H |

InChI Key |

TTXGIDHCBRWSBU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of quinazolinone derivatives typically involves the condensation of anthranilamide (2-aminobenzamide) with appropriate aldehydes or ketones to form the quinazolinone core, followed by functionalization to introduce side chains such as the 2-(dimethylamino)ethyl group.

Synthesis of the Quinazolinone Core

2.2.1 Acid-Catalyzed Cyclocondensation

One widely used method is the acid-catalyzed condensation of 2-amino benzamide with ketones or aldehydes. For example, a mixture of 2-amino benzamide and acetophenone refluxed in the presence of a catalytic amount of concentrated nitric acid/hydrochloric acid (1 mL, 3:1 ratio) for a short time (about 5 minutes reflux and 30 minutes stirring) yields 2,3-dihydro-2-phenylquinazolin-4(1H)-one derivatives in excellent yields (up to 98.2%). This method is cost-effective and provides high purity products after recrystallization.

$$

\text{2-amino benzamide} + \text{acetophenone} \xrightarrow[\text{reflux}]{\text{HNO}_3/\text{HCl}} \text{2,3-dihydro-2-phenylquinazolin-4(1H)-one}

$$

- Mild acid catalysis.

- Short reaction time.

- High yields.

- Product purification by recrystallization from ethyl acetate.

Green Catalysis Approach Using Graphene Oxide Nanosheets

A novel method reported involves the use of graphene oxide (GO) nanosheets as a carbocatalyst in aqueous medium ("on-water" synthesis) for the preparation of 2,3-dihydroquinazolinones. This method offers:

- Mild reaction conditions at room temperature.

- Use of water as a green solvent.

- Simple catalyst recovery by filtration.

- High product purity confirmed by NMR and FT-IR.

Procedure Summary:

- Mix anthranilamide (1 mmol) with the appropriate aldehyde or ketone (1 mmol) in 3 mL water.

- Add 25 mg of GO nanosheets.

- Stir at room temperature until reaction completion (monitored by TLC).

- Filter to remove catalyst.

- Crystallize product from ethanol.

This method is adaptable for quinazolinone core formation but requires subsequent steps to introduce the 2-(dimethylamino)ethyl group.

Detailed Research Outcomes and Characterization

Yields and Purity

Structural Characterization

- NMR Spectroscopy: Both ^1H and ^13C NMR confirm the quinazolinone core and substitution pattern. For example, aromatic protons appear between δ 7.2-8.0 ppm, while the dimethylaminoethyl side chain shows characteristic methyl singlets near δ 2.2-2.5 ppm and methylene multiplets around δ 3.0-4.0 ppm.

- FT-IR: Characteristic absorption bands include amide C=O stretch near 1650 cm^-1, N-H stretches around 3200-3400 cm^-1, and C-N stretches confirming substitution.

- X-Ray Crystallography: Used to confirm absolute configuration and molecular conformation in some derivatives.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that quinazolinone derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of kinase activity and the inhibition of angiogenesis .

Neuroprotective Effects

The compound has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function in patients with Alzheimer's disease .

Antimicrobial Properties

Recent research has explored the antibacterial activity of quinazolinone derivatives, including 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride. These compounds have shown efficacy against both Gram-positive and Gram-negative bacterial strains, suggesting their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate anticancer effects | Demonstrated significant inhibition of cancer cell lines through apoptosis induction. |

| Neuroprotective Study | Investigate effects on Alzheimer’s disease | Showed potential as an acetylcholinesterase inhibitor, improving cognitive function in vitro. |

| Antimicrobial Evaluation | Assess antibacterial properties | Exhibited moderate antibacterial activity against multiple bacterial strains, highlighting its therapeutic potential. |

Mechanism of Action

The mechanism of action of 1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Core Modifications: The target compound’s dihydroquinazolinone core distinguishes it from hydroxyquinoline derivatives (e.g., compounds), which exhibit different electronic properties and binding affinities .

- Substituent Impact: The dimethylaminoethyl group in the target compound may enhance blood-brain barrier penetration compared to pyrrolidinyl or triazole substituents, which are bulkier and more polar .

Aminoethyl Ester Derivatives

Table 2: Comparison with Dimethylaminoethyl-Containing Compounds

Key Observations:

- Ester vs. Quinazolinone: Cyclopentolate and centrophenoxine are esters with dimethylaminoethyl chains, enabling cholinergic or nootropic effects. The target compound’s quinazolinone core may instead interact with GABA or serotonin receptors .

- Solubility : All three compounds are hydrochloride salts, improving water solubility for systemic administration.

Research Findings and Mechanistic Insights

- Receptor Affinity: Dimethylaminoethyl-substituted quinazolinones (e.g., the target compound) show higher predicted affinity for serotonin receptors (5-HT₃) compared to pyrrolidinyl analogues, based on computational docking studies .

- Metabolic Stability : The dihydro ring in the target compound may reduce oxidative metabolism compared to fully aromatic quinazolines, extending half-life .

Biological Activity

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is a quinazolinone derivative that has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

The compound has the following chemical structure:

- Chemical Formula : C18H22ClN3O

- Molecular Weight : 343.86 g/mol

- CAS Number : 63389

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer potential . Specifically, the compound has shown efficacy in inhibiting cell growth in prostate (PC3) and breast (MCF-7) cancer cell lines with IC50 values reported at approximately 10 μM and 12 μM respectively .

Antibacterial Activity

The antibacterial properties of quinazolinones have been documented extensively. A review noted that several derivatives possess activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural similarities to other active quinazolinones suggest potential antibacterial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones is also notable. Compounds with similar structures have been evaluated for their ability to inhibit COX enzymes, which play a crucial role in inflammation pathways. The compound's ability to modulate inflammatory responses could be significant in therapeutic applications for inflammatory diseases .

Antidiabetic Activity

Recent studies have explored the effects of quinazolinone derivatives on diabetes management. Some compounds have shown inhibitory action on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The potential of this compound as a lead for antidiabetic agents is supported by its structural characteristics conducive to such activity .

Case Studies and Research Findings

Q & A

Q. What analytical methods resolve enantiomeric purity for chiral derivatives?

- Employ chiral HPLC (Chiralpak IA column) with heptane/isopropanol (90:10) mobile phase. Circular dichroism (CD) spectroscopy confirms absolute configuration, cross-referenced with single-crystal XRD data .

Methodological Tables

Table 1: Key spectroscopic data for structural validation

Table 2: Common biological targets and assay conditions

| Target | Assay Type | IC50 Range | Key Refs |

|---|---|---|---|

| Serotonin Transporter | Radioligand binding | 0.8–3.2 µM | |

| Dopamine D2 Receptor | cAMP inhibition | 12–45 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.